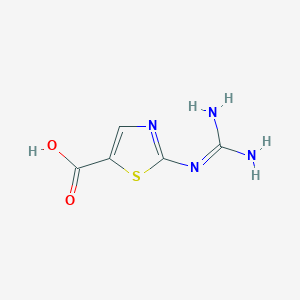

2-Guanidino-thiazole-5-carboxylic acid

Description

2-Guanidino-thiazole-5-carboxylic acid is a thiazole derivative characterized by a guanidino group (-NH-C(NH)-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with broad biological relevance, including antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula |

C5H6N4O2S |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

2-(diaminomethylideneamino)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N4O2S/c6-4(7)9-5-8-1-2(12-5)3(10)11/h1H,(H,10,11)(H4,6,7,8,9) |

InChI Key |

FHYKCQRCKSUZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)N=C(N)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-guanidino-thiazole-5-carboxylic acid, differing primarily in substituents or fused rings. Key differences in physicochemical properties, reactivity, and applications are highlighted.

2-Aminothiazole-5-carboxylic Acid (CID A164763)

- Structure: Amino group (-NH₂) at position 2.

- Similarity Score : 0.82 .

- Molecular Formula : C₄H₃N₂O₂S.

- Key Properties: Lower basicity compared to the guanidino derivative due to the absence of additional nitrogen atoms.

- Applications : Intermediate in synthesizing bioactive molecules (e.g., Scheme 5 in describes phenylamide derivatives of this compound) .

2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid

- Structure: Ethylamino (-NH-CH₂CH₃) at position 2, methyl (-CH₃) at position 4.

- Molecular Formula : C₇H₁₀N₂O₂S .

- Key Properties :

- Applications : Explored in medicinal chemistry for its balanced solubility and reactivity.

3-Methoxy-1,2-thiazole-5-carboxylic Acid

- Structure : Methoxy (-OCH₃) at position 3.

- Purity : ≥95% (MDL: MFCD29762992) .

- Key Properties :

- Applications : Used as a building block for drug candidates and advanced materials.

Methyl 2-Amino-4-methylthiazole-5-carboxylate

- Structure: Methyl ester (-COOCH₃) at position 5, amino (-NH₂) at position 2.

- Similarity Score : 0.96 .

- Key Properties :

- Ester group increases lipophilicity, favoring absorption but requiring hydrolysis for activation.

- High similarity to the target compound suggests utility as a synthetic precursor.

Imidazo[2,1-b]thiazole-5-carboxylic Acid Derivatives

- Structure : Fused imidazo-thiazole core (e.g., 6-ethyl-2-methyl variant, CID 118264292).

- Molecular Formula : C₉H₁₀N₂O₂S .

- Key Properties :

- Applications : Investigated for kinase inhibition and antimicrobial activity.

Data Table: Structural and Functional Comparison

Research Insights and Implications

Bioactivity Modulation: The guanidino group in 2-guanidino-thiazole-5-carboxylic acid likely enhances target binding compared to amino or ethylamino analogs, as seen in guanidine-containing drugs like metformin .

Solubility and Formulation : Carboxylic acid derivatives (e.g., tizanidine salts in ) demonstrate the importance of salt formation for bioavailability, a strategy applicable to the target compound .

Synthetic Versatility : Structural analogs like methyl esters or methoxy-substituted thiazoles highlight the role of functional groups in tuning drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.